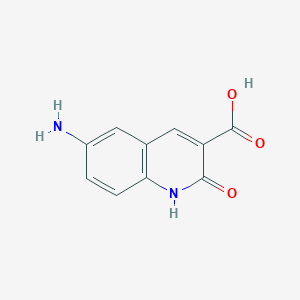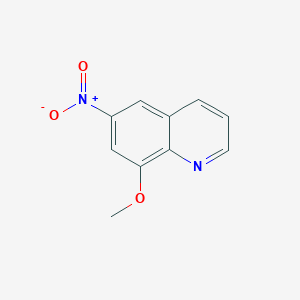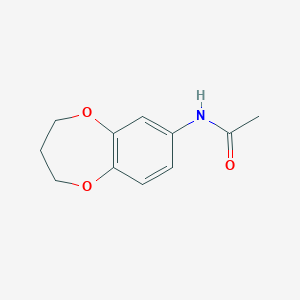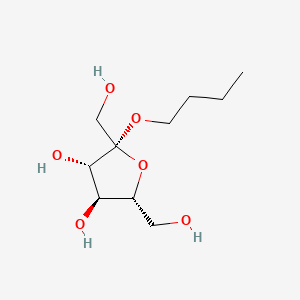
2-Hydroxy-3-methoxy-DL-phenylalanine
Overview
Description
2-Hydroxy-3-methoxy-DL-phenylalanine is a derivative of phenylalanine . It is a compound with the molecular formula C10H13NO4 and a molecular weight of 211.21 .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenylalanine backbone with hydroxy and methoxy functional groups attached .Scientific Research Applications
Phenylalanine Hydroxylase Deficiency
Phenylalanine hydroxylase deficiency is an autosomal recessive disorder that impairs the body's ability to metabolize the essential amino acid phenylalanine. It results in a spectrum of disorders, including classic phenylketonuria, mild phenylketonuria, and mild hyperphenylalaninemia. This deficiency highlights the critical role of phenylalanine hydroxylase in converting phenylalanine to tyrosine, underscoring the importance of early dietary management to prevent neurologic and cognitive impairments (Mitchell, Trakadis, & Scriver, 2011).
Phenylalanine 3-Hydroxylase
Research into phenylalanine 3-hydroxylase reveals its role in the synthesis of meta-tyrosine from phenylalanine, demonstrating the enzyme's specificity and its contribution to amino acid metabolism. This enzyme's understanding provides insights into the complex pathways of phenylalanine conversion and its implications for health and disease management (Zhang, Ames, & Walsh, 2011).
Treatment and Management Guidelines
Treatment for phenylalanine hydroxylase deficiency involves a low-protein diet and the use of phenylalanine-free medical formulae, emphasizing the necessity of lifelong dietary management. These guidelines aim to normalize phenylalanine levels, highlighting the therapeutic significance of dietary interventions and the potential for pharmacotherapy, including sapropterin, a derivative of the enzyme's natural cofactor (Vockley et al., 2013).
Enzymatic Activity and Allosteric Regulation
Studies on phenylalanine hydroxylase's enzymatic activity have advanced our understanding of its allosteric regulation mechanisms. By examining structural changes upon activation, researchers have shed light on the enzymatic process of converting phenylalanine to tyrosine, which is vital for managing phenylketonuria and related metabolic disorders (Meisburger et al., 2016).
Novel Therapeutic Approaches
Emerging research into engineered ammonia lyases for producing challenging electron-rich L-phenylalanines offers promising avenues for developing new therapeutic strategies. These engineered enzymes could facilitate the synthesis of phenylalanine derivatives, potentially expanding the toolkit for treating metabolic disorders and synthesizing complex amino acids (Ahmed et al., 2018).
Mechanism of Action
Target of Action
It is known that phenylalanine derivatives have a wide range of targets, including adrenoceptors, dopamine receptors, and others .
Mode of Action
Phenylalanine derivatives are known to interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Phenolic compounds, which include phenylalanine derivatives, are known to be involved in various biosynthetic pathways, such as the shikimate and phenylpropanoid pathways .
Pharmacokinetics
Its molecular weight of 21121 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
Phenylalanine derivatives have been shown to exhibit a variety of biological activities, including antimicrobial and antioxidant activities .
Action Environment
It is known that the metabolic profile of phenolic compounds can vary between plant species and under different environmental conditions .
Biochemical Analysis
Biochemical Properties
2-Hydroxy-3-methoxy-DL-phenylalanine is involved in various biochemical reactions. It interacts with enzymes and proteins, contributing to the biosynthesis of phenolic compounds . The nature of these interactions is complex and involves multiple steps, including the formation of intermediate compounds .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Properties
IUPAC Name |
2-amino-3-(2-hydroxy-3-methoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-15-8-4-2-3-6(9(8)12)5-7(11)10(13)14/h2-4,7,12H,5,11H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUMMDXARLVWXRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00539789 | |
| Record name | 2-Hydroxy-3-methoxyphenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00539789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98758-16-8 | |
| Record name | 2-Hydroxy-3-methoxyphenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98758-16-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxy-3-methoxyphenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00539789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![1-[(Chloromethoxy)methoxy]-2-methoxyethane](/img/structure/B1611601.png)
